molecular formula C13H11NO2 B2845527 4-(4-Methylpyridin-3-yl)benzoic acid CAS No. 1509329-28-5

4-(4-Methylpyridin-3-yl)benzoic acid

Cat. No. B2845527
CAS RN: 1509329-28-5
M. Wt: 213.236
InChI Key: ZYDMVWXEOCVVLB-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylpyridin-3-yl)benzoic acid” is a type of organic compound. It is a derivative of benzoic acid, which is a simple aromatic acid . The compound has a pyridine ring attached to the benzoic acid structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as the key synthetic intermediate of imatinib was reported . The process was easy to scale-up for large-scale synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the title molecule, C (14)H (12)N (2)O (2), exhibits a V-shaped conformation with a dihedral angle of 59.69° between the benzene and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction mechanism of OH, NO3 and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 3-(3-Methylpyridin-4-yl)benzoic acid is 213.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

1. Coordination Polymers and Porous Structures

Research demonstrates the use of 4-(4-Methylpyridin-3-yl)benzoic acid in creating coordination polymers with various metal ions, leading to structures with different packing and porosity. For instance, its reaction with Zn(II), Cd(II), or Cu(II) salts forms two-dimensional networks with unique packing and interpenetration modes, influencing the complexity and porosity of the resulting structures (Tian et al., 2020).

2. Propylene/Propane Adsorption

The compound, combined with Mn(NO3)2 or Co(NO3)2, produces porous coordination polymers with distinct adsorption properties for propylene and propane. These structures exhibit significant adsorption differences based on their porous nature, which is highly relevant for gas separation and storage applications (Tian et al., 2020).

3. Triorganostannyl Esters Synthesis

In another study, this compound is used in the synthesis and structural investigation of triorganostannyl esters, which are compounds with potential implications in photophysical properties of metals and ligand conformation (Tzimopoulos et al., 2010).

4. Metal Complexes for Anticancer Activity

The compound is also a ligand in the synthesis of metal complexes with significant anticancer activity. These complexes are tested against various cancer cell lines, showcasing their potential as therapeutic agents (Konakanchi et al., 2021).

5. Synthesis of Novel Anti-Cancer Agents

This compound derivatives have been synthesized and evaluated as potential anti-cancer agents. Their biological activity, including anti-cancer properties, was assessed, showing promising results in this field (Soni et al., 2015).

6. Corrosion Inhibition Studies

The compound plays a role in synthesizing benzimidazole derivatives, which are investigated for their corrosion inhibition properties. These studies are crucial for understanding how to protect materials like steel from corrosion (Rbaa et al., 2020).

7. Role in Suzuki-Miyaura Coupling

It is also used in Suzuki-Miyaura coupling reactions, demonstrating its utility in creating complex organic molecules, which is a fundamental process in organic chemistry and drug synthesis (McMillan et al., 2007).

8. Luminescent Lanthanide Complexes

Studies show the use of this compound derivatives in creating luminescent lanthanide complexes, highlighting its potential in photophysical applications (Kim et al., 2006).

Safety and Hazards

The safety data sheet for benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, the porous framework of a coordination polymer synthesized from 3-(3-methylpyridin-4-yl)benzoic acid can be retained after guest removal, as demonstrated by the CO2 adsorption isotherms and high catalytic performances for cycloaddition of epoxides and CO2 .

properties

IUPAC Name

4-(4-methylpyridin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMVWXEOCVVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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